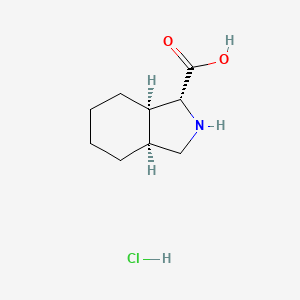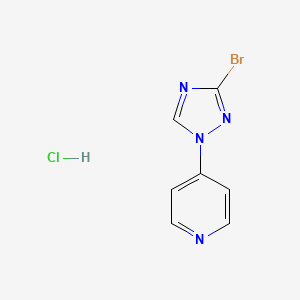
4-(3-溴-1H-1,2,4-三唑-1-基)吡啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a 3-bromo-1H-1,2,4-triazole moiety
科学研究应用
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Chemical Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and coordination complexes.
作用机制
Target of Action
It is known that 1,2,4-triazole derivatives, such as 3-bromo-1h-1,2,4-triazole, are used as ligands for transition metals to create coordination complexes . These complexes can interact with various biological targets, depending on the specific structure of the compound.
Mode of Action
1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound might interact with its targets by facilitating chemical reactions.
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can interact with various biochemical pathways due to their ability to form coordination complexes with transition metals .
Pharmacokinetics
The solubility and stability of 1,2,4-triazole derivatives suggest that they may have good bioavailability .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines , suggesting potential anticancer activity.
Action Environment
It is known that the stability and activity of 1,2,4-triazole derivatives can be influenced by factors such as temperature, ph, and the presence of other substances .
生化分析
Biochemical Properties
The role of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride in biochemical reactions is significant. It is used as a ligand for transition metals to create coordination complexes . It is also from a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .
Molecular Mechanism
It is known to interact with biomolecules and may influence enzyme activity and gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride typically involves the following steps:
Formation of 3-Bromo-1H-1,2,4-triazole: This intermediate can be synthesized by reacting 3-amino-1,2,4-triazole with bromine under controlled conditions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the triazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Typical conditions involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted triazole derivative .
相似化合物的比较
Similar Compounds
3-Bromo-1H-1,2,4-triazole: A precursor in the synthesis of 4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride.
4-(1H-1,2,4-Triazol-1-yl)pyridine: A similar compound lacking the bromine substituent, which may exhibit different reactivity and properties.
3,5-Dibromo-1H-1,2,4-triazole:
Uniqueness
4-(3-Bromo-1H-1,2,4-triazol-1-yl)pyridine hydrochloride is unique due to the presence of both a pyridine and a brominated triazole moiety. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .
属性
IUPAC Name |
4-(3-bromo-1,2,4-triazol-1-yl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4.ClH/c8-7-10-5-12(11-7)6-1-3-9-4-2-6;/h1-5H;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKADFDNISHJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=NC(=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

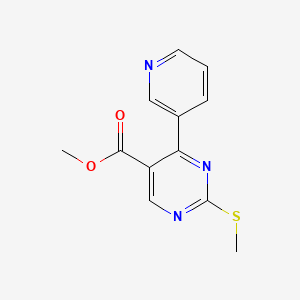
![[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl] 6-chloropyridine-3-carboxylate](/img/structure/B2485358.png)
![N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B2485359.png)
![methyl [5-hydroxy-1-(4-nitrophenyl)-1H-pyrazol-3-yl]acetate](/img/structure/B2485360.png)

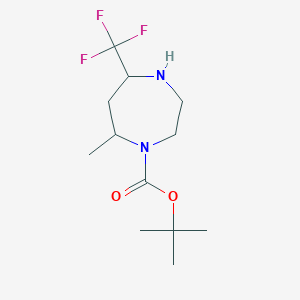
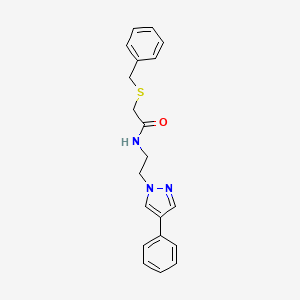
![2-{4-[3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-4-carbonitrile](/img/structure/B2485370.png)
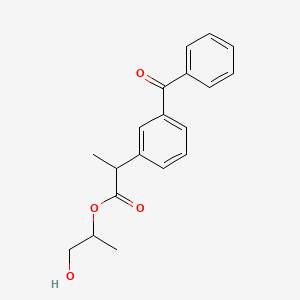
![3-benzyl-1-(3,5-dimethoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2485372.png)


